molecular formula C19H14N2O2S2 B2503695 N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide CAS No. 883960-40-5

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide

Cat. No.: B2503695
CAS No.: 883960-40-5
M. Wt: 366.45
InChI Key: LMSKQVULHSYFNW-UHFFFAOYSA-N
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Description

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a quinoline core and thiophene rings

Scientific Research Applications

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interact with biological targets.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiophene rings. Common reagents used in these reactions include thiophene-2-carboxylic acid, methylamine, and various catalysts to facilitate the formation of the desired product. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yields, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to its dihydroquinoline form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline compounds, and various substituted quinoline and thiophene derivatives

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and thiophene derivatives, such as:

  • Quinoline-2-carboxamide
  • Thiophene-2-carboxamide
  • 1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinoline

Uniqueness

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide stands out due to its combined quinoline and thiophene structure, which imparts unique chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interactions compared to its individual components.

Properties

IUPAC Name

N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S2/c1-21-13-7-3-2-6-12(13)17(22)16(14-8-4-10-24-14)18(21)20-19(23)15-9-5-11-25-15/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSKQVULHSYFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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